3-((1,3-dioxolan-2-yl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-((1,3-dioxolan-2-yl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that features a quinazolinone core with a dioxolane ring and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-dioxolan-2-yl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by acetalization of aldehydes or ketalization of ketones with ethylene glycol under acidic conditions.
Quinazolinone Core Formation: The quinazolinone core is usually synthesized through the cyclization of anthranilic acid derivatives with isothiocyanates.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-((1,3-dioxolan-2-yl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((1,3-dioxolan-2-yl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((1,3-dioxolan-2-yl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and DNA.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,3-dioxolane: A simpler compound with a similar dioxolane ring.
Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different substituents.
Uniqueness
3-((1,3-dioxolan-2-yl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the combination of its dioxolane ring, thioxo group, and quinazolinone core, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(1,3-dioxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-11-8-3-1-2-4-9(8)13-12(18)14(11)7-10-16-5-6-17-10/h1-4,10H,5-7H2,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIAVMFJXDWTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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